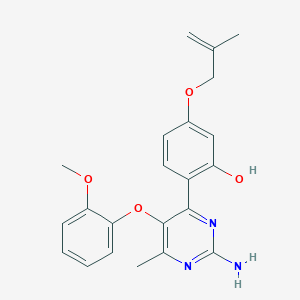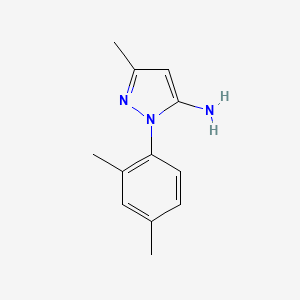
1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.273. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Dyeing Properties : The compound is utilized in synthesizing new heterocycles with anticipated dyeing and biological properties. Azo and bisazo dyes derived from 5-pyrazolones, including 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, were synthesized and analyzed for their dyeing performance and fastness tests (Bagdatli & Ocal, 2012).
Crystallographic Investigations : Studies involving this compound have focused on crystallographic investigations, determining the crystallization behavior in different conditions and using the data to understand the molecular structures and interactions (Hayvalı et al., 2010).
Catalysis in Chemical Synthesis : The compound is used in catalyzing domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines. These reactions involve the formation of multiple bonds and the creation of a six-membered ring in a one-pot operation, showcasing its potential in facilitating complex chemical syntheses (Gunasekaran et al., 2014).
Development of Multicomponent Chemical Entities : The compound has been successfully used in the synthesis of various chemical entities. It's involved in multicomponent reactions leading to the creation of complex molecules, like pyridine-pyrimidines and their derivatives, highlighting its utility in expanding chemical libraries (Rahmani et al., 2018).
Tautomerism Studies : Research on NH-pyrazoles, including derivatives of this compound, provides insights into tautomerism in solution and solid states, contributing to the understanding of chemical behavior in different conditions (Cornago et al., 2009).
Biological Activity and Material Science
Biological Activity Studies : Studies involving derivatives of this compound have explored their potential biological activities. The synthesis, characterization, and X-ray crystal study of these derivatives aim to uncover their biological relevance, particularly in combating cancer and microbial infections (Titi et al., 2020).
Material Science and Corrosion Studies : Compounds like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, derivatives of this compound, have been studied for their inhibitory effect on iron corrosion, indicating their potential application in material science and industrial processes (Chetouani et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,4-dimethylphenyl)-5-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-5-11(9(2)6-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVJXCVTYXQWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=N2)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
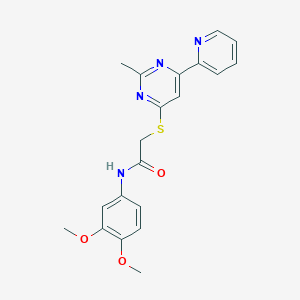

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)


![N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2483796.png)

![N-[1-(4-bromophenyl)ethyl]-3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2483799.png)
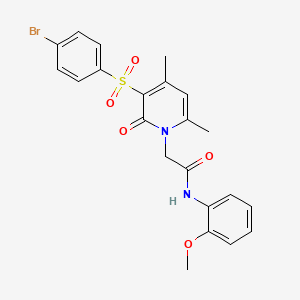

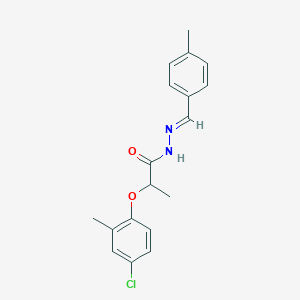
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2483805.png)
![4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride](/img/structure/B2483807.png)
